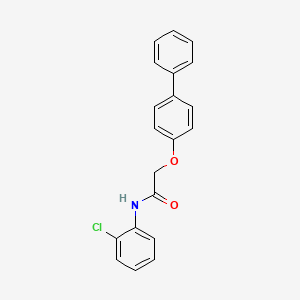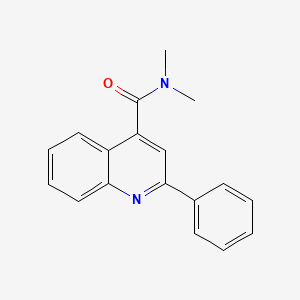
N,N-dimethyl-2-phenylquinoline-4-carboxamide
Overview
Description
N,N-dimethyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the reaction of aniline and 2-nitrobenzaldehyde, followed by a Doebner reaction to form the quinoline core. Subsequent steps include amidation, reduction, acylation, and amination . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce various amine derivatives .
Scientific Research Applications
N,N-dimethyl-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a histone deacetylase inhibitor, which can regulate gene expression.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares a similar quinoline core but lacks the N,N-dimethyl group.
N-(Diphenylmethyl)-2-phenyl-4-quinolinecarboxamide: Similar structure but with a diphenylmethyl group instead of the N,N-dimethyl group.
Uniqueness
N,N-dimethyl-2-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the N,N-dimethyl group can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
N,N-dimethyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(2)18(21)15-12-17(13-8-4-3-5-9-13)19-16-11-7-6-10-14(15)16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWYYEPFKKHVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)
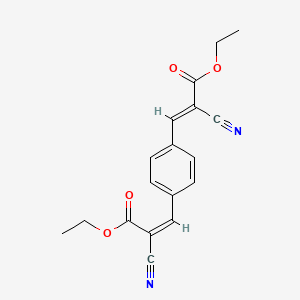
![2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B5542042.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)
![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)
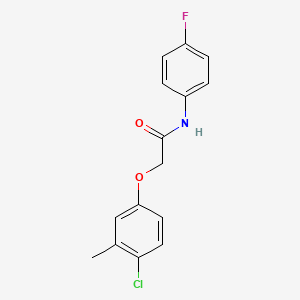
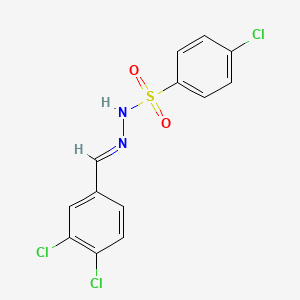
![2-[2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]ETHYL CYANIDE](/img/structure/B5542081.png)
![[3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone](/img/structure/B5542083.png)
![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)
![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)
